molecular formula C19H20N2O3S B2751505 N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-34-5

N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2751505
CAS No.: 898436-34-5
M. Wt: 356.44
InChI Key: IGUWOMZERKKXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a tetracyclic pyrrolo[3,2,1-ij]quinoline core substituted with a 2,6-dimethylphenyl group at the sulfonamide nitrogen. Its molecular framework combines a bicyclic pyrrolidine fused to a quinoline moiety, creating a rigid, planar structure that influences its physicochemical and biological properties.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-4-3-5-13(2)18(12)20-25(23,24)16-10-14-6-7-17(22)21-9-8-15(11-16)19(14)21/h3-5,10-11,20H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUWOMZERKKXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to targetacetohydroxyacid synthase (AHAS) , a key enzyme involved in the biosynthesis of branched-chain amino acids.

Mode of Action

It can be inferred from similar compounds that it may act by inhibiting the activity of its target enzyme, ahas. This inhibition disrupts the synthesis of essential amino acids, leading to growth inhibition.

Biochemical Pathways

The compound’s action on AHAS affects the biosynthesis of branched-chain amino acids. This pathway is crucial for protein synthesis and cell growth. By inhibiting AHAS, the compound disrupts these processes, leading to growth inhibition.

Biological Activity

N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound with potential biological activity. It belongs to the class of pyrrolidine derivatives and has been investigated for its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 364.44 g/mol
  • CAS Number : 898435-81-9

The compound features a sulfonamide group which is known to enhance biological activity in various contexts.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives. For instance:

  • Mechanism of Action : Compounds in this class have shown the ability to inhibit viral replication through interference with viral enzymes or host cell pathways.

Antimicrobial Activity

Research indicates that sulfonamide-containing compounds exhibit significant antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies have demonstrated that such compounds can effectively inhibit the growth of various bacterial strains.
  • Synergistic Effects : When combined with other antibiotics, these compounds may enhance the overall efficacy against resistant bacterial strains.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

  • Cell Line Studies : In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.

Summary of Biological Assays

Activity TypeAssay MethodologyResults
AntiviralViral replication inhibition assaysSignificant reduction in viral load
AntimicrobialDisk diffusion methodInhibition zones observed against bacteria
AnticancerMTT assay on cancer cell linesInduced apoptosis in a dose-dependent manner

Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral efficacy of pyrrolidine derivatives. The compound demonstrated a notable reduction in viral replication at concentrations ranging from 10 to 50 µM. This suggests that N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives could serve as a basis for developing new antiviral agents .

Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of various sulfonamides against Staphylococcus aureus, N-(2,6-dimethylphenyl)-4-oxo derivatives showed higher efficacy than traditional antibiotics. The study utilized both minimum inhibitory concentration (MIC) and time-kill assays to evaluate effectiveness .

Study 3: Anticancer Potential

Research published in Journal of Medicinal Chemistry reported that similar compounds induced apoptosis in breast cancer cell lines through mitochondrial pathways. The findings indicated that these compounds could be developed further for therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

A. 8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

  • Key differences : Replaces the sulfonamide group with a dione moiety and adds ethoxy and methyl substituents.
  • Molecular weight : 274.14 g/mol (vs. ~420–440 g/mol for sulfonamide derivatives).
  • Synthesis: Derived from pyrrolo[3,2,1-ij]quinoline-1,2-dione precursors via HPLC-HRMS-ESI characterization .

B. (Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one

  • Key differences: Incorporates a thioxothiazolidinone ring and an iodine substituent.
  • Reactivity : Enhanced electrophilicity due to the iodine atom, enabling cross-coupling reactions.
  • Applications: Potential in photodynamic therapy or as a radiolabeled probe .

Sulfonamide Derivatives

A. 2-Oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

  • Key differences: Substitutes 2,6-dimethylphenyl with a 4-phenoxyphenyl group.
  • Molecular properties: Molecular weight: 420.49 g/mol. logP: 4.22 (indicative of moderate lipophilicity). Hydrogen bond donors: 1 (vs. 0 in non-sulfonamide analogs).
  • Structural implications: The phenoxy group may enhance π-π stacking interactions in biological targets .

B. 2,6-MP-TQS (cis-trans-4-(2,6-Dimethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)

  • Key differences: Cyclopenta[c]quinoline core instead of pyrrolo[3,2,1-ij]quinoline.

Physicochemical Properties Table

Property N-(2,6-Dimethylphenyl)-...-sulfonamide (Estimated) 2-Oxo-N-(4-phenoxyphenyl)-...-sulfonamide 8-Ethoxy-...-dione
Molecular weight (g/mol) ~425 420.49 274.14
logP ~4.2 (predicted) 4.22 2.8 (estimated)
Hydrogen bond donors 1 1 0
Polar surface area (Ų) ~65 65.24 45 (estimated)

Key Research Findings

  • Structural flexibility: The pyrrolo[3,2,1-ij]quinoline core’s rigidity contrasts with the more flexible cyclopenta[c]quinoline in 2,6-MP-TQS, impacting target selectivity .
  • Sulfonamide vs.
  • Allosteric modulation : 2,6-Dimethylphenyl substitution is conserved in nAChR modulators, suggesting its role in receptor interaction .

Preparation Methods

Palladium-Catalyzed Cyclization

The primary route for constructing the pyrroloquinoline core involves a palladium-catalyzed intramolecular cyclization. As detailed in WO2013117986A1, ketones react with 2-haloanilines in dry toluene under reflux (12–24 hours) to form imine intermediates. Subsequent Pd(OAc)₂ catalysis (1–20 mol%) with phosphine ligands (e.g., BINAP) at 100–120°C induces cyclization over 8–24 hours, yielding the tricyclic quinoline framework. This step achieves 40–98% yields depending on substituent steric effects.

Sulfonamide Functionalization

Sulfonamide introduction occurs via nucleophilic substitution at the quinoline C8 position. A patented method (Example 6) reacts 6-chloropurine with a preformed pyrroloquinoline intermediate in dry DMF at 50°C for 6 hours using K₂CO₃ as base. Ethyl acetate extraction and silica gel chromatography (4:1 petroleum ether/EtOAc) isolate the product with 70% yield. Critical to this step is the use of anhydrous conditions to prevent hydrolysis of the sulfonamide group.

Catalytic System Optimization

Solvent and Temperature Effects

Optimal solvents for cyclization include dry toluene or DMF, balancing substrate solubility and catalyst stability. Elevated temperatures (100–120°C) accelerate oxidative addition steps but risk decomposition of the sulfonamide moiety. Lower temperatures (50–80°C) favor selectivity in purine coupling reactions.

Alternative Methodologies

Flow Chemistry Approaches

Continuous-flow systems enable precise control over exothermic cyclization steps. A microreactor setup with immobilized Pd/C catalyst achieved 92% yield in a model quinoline synthesis at 110°C with 2-minute residence time. Scaling this method could mitigate batch variability in the target compound’s production.

Purification and Characterization

Chromatographic Isolation

Silica gel chromatography remains the standard purification method, with elution systems (e.g., 4:1 PE:EtOAc) effectively separating sulfonamide products from unreacted aniline precursors. High-performance liquid chromatography (HPLC) with C18 columns and 0.1% TFA/acetonitrile gradients provides >98% purity for pharmacological testing.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, SO₂NH), 7.35–7.15 (m, 3H, aromatic), 4.21 (t, J = 6.8 Hz, 2H, CH₂), 2.98 (s, 6H, CH₃).
  • HRMS : m/z calculated for C₁₉H₂₀N₂O₃S [M+H]⁺ 357.1271, found 357.1268.

Challenges and Mitigation Strategies

Byproduct Formation

Over-reduction of the quinoline ring during hydrogenation generates tetrahydroquinoline byproducts. Substituting H₂ with transfer hydrogenation agents (e.g., formic acid) suppresses over-reduction while maintaining 85–90% yields.

Sulfonamide Hydrolysis

Exposure to moisture leads to gradual hydrolysis of the sulfonamide to sulfonic acid. Storage under argon with molecular sieves ensures >12-month stability at −20°C.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Immobilizing Pd on magnetic Fe₃O₄ nanoparticles allows magnetic recovery and reuse for 5 cycles with <5% activity loss, reducing metal costs by 60%.

Green Solvent Substitution

Replacing DMF with cyclopentyl methyl ether (CPME) in coupling steps improves E-factor scores by 40% while maintaining 82% yield.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2,6-dimethylphenyl)-4-oxo-pyrroloquinoline sulfonamide derivatives?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization of pyrrolidine-quinoline precursors followed by sulfonamide coupling. Key steps include:

  • Cyclization : Formation of the fused pyrrolo[3,2,1-ij]quinoline scaffold via acid-catalyzed or thermal ring closure .
  • Sulfonylation : Reaction of the quinoline intermediate with sulfonyl chlorides (e.g., 2,6-dimethylbenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
    • Critical Parameters : Temperature control (80–120°C for cyclization) and pH (7–9 for sulfonylation) are crucial for yield optimization.

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Core Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the fused pyrroloquinoline scaffold and sulfonamide substitution pattern (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethylphenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ for C20_{20}H21_{21}N2_{2}O3_{3}S) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in the tetrahydroquinoline ring system .

Q. How does the 2,6-dimethylphenyl sulfonamide group influence physicochemical properties?

  • Impact :

  • Lipophilicity : The dimethylphenyl group increases logP by ~1.5 units compared to unsubstituted analogs, enhancing membrane permeability .
  • Stability : Electron-donating methyl groups reduce hydrolysis susceptibility at the sulfonamide linkage under acidic conditions (pH < 3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Strategies :

  • Assay Validation : Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to rule out false positives .
  • Metabolite Screening : Use LC-MS to identify potential off-target interactions or metabolic byproducts (e.g., demethylated derivatives) .
  • Structural Dynamics : Molecular dynamics simulations to assess conformational flexibility in binding pockets .

Q. What experimental design considerations are critical for optimizing in vivo efficacy?

  • Key Factors :

  • Pharmacokinetics : Monitor bioavailability via intravenous vs. oral administration in rodent models; adjust formulations (e.g., PEGylation) to enhance solubility .
  • Dose Escalation : Use Hill coefficient analysis to determine therapeutic index (e.g., IC50_{50} vs. LD50_{50}) .
  • Metabolomic Profiling : Track hepatic CYP450-mediated oxidation pathways to mitigate toxicity risks .

Q. How can structural modifications improve selectivity for target enzymes (e.g., kinases or proteases)?

  • Approaches :

  • Bioisosteric Replacement : Substitute the 4-oxo group with a thioamide or cyanoguanidine moiety to modulate hydrogen-bonding interactions .
  • Steric Hindrance : Introduce bulkier substituents at the quinoline 5-position to block off-target binding .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinity changes post-modification .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Solutions :

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to retain >99% ee during cyclization .
  • Process Analytics : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
  • Crystallization Engineering : Use polymorph screening (e.g., via solvent-antisolvent methods) to isolate thermodynamically stable forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.